4-[(Pyridin-4-ylmethyl)carbamoyl]phenyl acetate
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Overview
Description
4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE is an organic compound that features a pyridine ring attached to a phenyl acetate group through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves the reaction of 4-pyridylmethylamine with phenyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then acetylated to yield the final product. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: Room temperature to 50°C
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides.
Reduction: The carbamoyl group can be reduced to an amine.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in acetonitrile.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL N-OXIDE
Reduction: 4-{[(PYRIDIN-4-YL)METHYL]AMINO}PHENYL ACETATE
Substitution: 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL METHYL ETHER
Scientific Research Applications
4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex, thereby blocking the enzyme’s active site and preventing substrate binding.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE
- 4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE
- 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}BENZOATE
Uniqueness
4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its pyridine ring at the 4-position allows for specific interactions with molecular targets, differentiating it from its isomers and analogs.
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
[4-(pyridin-4-ylmethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)20-14-4-2-13(3-5-14)15(19)17-10-12-6-8-16-9-7-12/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
XXALPHVBPUIFKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
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